molecular formula C8H13NO3 B2395546 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one CAS No. 1402232-58-9

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one

Cat. No.: B2395546
CAS No.: 1402232-58-9
M. Wt: 171.196
InChI Key: RAVCGXRMQNLJHE-UHFFFAOYSA-N
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Description

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often requiring stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is unique due to its specific combination of oxygen and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

1,9-dioxa-4-azaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-5-12-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVCGXRMQNLJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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